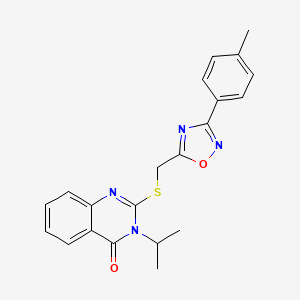

3-isopropyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-13(2)25-20(26)16-6-4-5-7-17(16)22-21(25)28-12-18-23-19(24-27-18)15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDGZZKGRMBBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-isopropyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound has a complex structure characterized by the presence of a quinazolinone core linked to an oxadiazole moiety. Its molecular formula is with a molecular weight of 392.5 g/mol .

Anticancer Properties

Research indicates that derivatives of quinazolinones, including the target compound, exhibit significant anticancer activities. In vitro studies have demonstrated that quinazolinone derivatives can inhibit the growth of various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

These findings suggest that the compound may possess cytotoxic effects against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines .

The mechanisms underlying the anticancer activity of quinazolinone derivatives often involve the inhibition of specific proteins associated with cancer progression. For instance, some studies have shown that such compounds can inhibit breast cancer resistance protein (BCRP), which is crucial for drug resistance in cancer therapy .

Furthermore, oxadiazole-containing compounds have been identified as proteasome inhibitors, which play a significant role in regulating cellular apoptosis and proliferation pathways. The compound's structural features may contribute to its ability to interact with these biological targets effectively .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its unique structural components. The oxadiazole ring enhances lipophilicity and biological activity, while the quinazolinone core is essential for anticancer properties. Variations in substituents on these rings can significantly alter the compound's potency and selectivity against different cancer cell types .

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Quinazolinamine Derivatives : A series of quinazolinamine derivatives were synthesized and evaluated for their inhibitory activities against BCRP. The results indicated promising anticancer potential similar to that observed with our target compound .

- Oxadiazole-Isopropylamides : Research identified oxadiazole-isopropylamide derivatives as potent non-covalent proteasome inhibitors with an IC50 value of 0.60 ± 0.18 µM in vitro, highlighting the importance of oxadiazole structures in enhancing biological activity .

Chemical Reactions Analysis

Synthetic Routes and Key Precursors

The compound is synthesized via multistep protocols, often involving:

-

Quinazolinone core formation : Cyclization of anthranilic acid derivatives with isothiocyanates or urea analogs under acidic conditions .

-

Oxadiazole-thioether linkage : Reaction of 5-(chloromethyl)-3-(p-tolyl)-1,2,4-oxadiazole with thiol-functionalized quinazolin-4(3H)-one intermediates in polar aprotic solvents (e.g., DMF) with base catalysts (e.g., K₂CO₃) .

Example Reaction Pathway

| Step | Reaction | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Cyclization of anthranilic acid derivative | H₂SO₄, reflux, 4h | 78% | |

| 2 | Thioether coupling | DMF, K₂CO₃, 80°C, 12h | 65% |

Catalytic Functionalization

The thioether and oxadiazole moieties enable further functionalization:

-

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) on alkyne-modified derivatives to introduce triazole rings (e.g., using Cu@Py-Oxa@SPION nanoparticles) .

-

Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling for aryl substitutions on halogenated quinazolinone derivatives .

Optimized Catalytic Conditions

| Reaction Type | Catalyst | Solvent | Temp. | Yield | Source |

|---|---|---|---|---|---|

| CuAAC | Cu@Py-Oxa@SPION | EtOH | Reflux | 86% | |

| Suzuki Coupling | Pd(PPh₃)₄/K₃PO₄ | Dioxane | 80°C | 72% |

Oxidative and Nucleophilic Reactivity

-

Thioether Oxidation : Treatment with meta-chloroperbenzoic acid (m-CPBA) converts the thioether to a sulfone, enhancing electrophilicity .

-

Oxadiazole Ring Stability : Resists hydrolysis under acidic/basic conditions but undergoes ring-opening with strong nucleophiles (e.g., hydrazine) .

Biological Activity-Directed Modifications

-

VEGFR-2 Inhibition : Introducing urea/thiourea groups at the quinazolinone N-3 position enhances kinase inhibition (docking studies confirm interactions with Cys919/Glu885 residues) .

-

Antimicrobial Activity : Halogenation (e.g., Cl, F) at the p-tolyl group improves efficacy against Gram-positive bacteria (MIC: 6.25–25 µg/mL) .

Stability and Degradation

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives with modifications at positions 2 and 3 have been extensively studied. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, molecular properties, and bioactivities.

Structural and Molecular Comparisons

*†Estimated based on structural analogs (e.g., 3-butyl analog: C22H22N4O2S, MW 406.5 ).

Bioactivity Comparisons

- Antimicrobial Activity: Compound VIIs (EC50 = 22.1 μg/mL against Xanthomonas axonopodis) outperforms commercial bactericides due to its trifluoromethylbenzyl-thioether group, which enhances membrane penetration . The target compound’s p-tolyl-oxadiazole group may similarly improve activity against plant pathogens, though experimental validation is required.

Nematocidal Activity :

Fungicidal Activity :

Substituent Effects

- Chlorobenzyl/CF3-phenyl: Enhance pesticidal activity via halogen bonding and electron-withdrawing effects .

- Triazole/Thiadiazole hybrids: Increase heterocyclic diversity, improving target specificity .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 3-isopropyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?

- Answer : The synthesis involves multi-step routes, including cyclization and nucleophilic substitution. Key steps include:

Quinazolinone Core Formation : Cyclization of substituted anthranilic acid derivatives with isopropylamine under reflux conditions (e.g., using urea or thiourea as cyclizing agents) .

Oxadiazole Ring Construction : Reacting nitrile intermediates with hydroxylamine followed by cyclization under acidic conditions .

Thioether Linkage : Coupling the quinazolinone with the oxadiazole-methylthiol intermediate via nucleophilic substitution (e.g., using NaH or K₂CO₃ in DMF) .

- Optimization : Catalytic conditions (e.g., PEG-400 with Bleaching Earth Clay at 70–80°C) improve yields .

Q. Which spectroscopic techniques are essential for structural characterization?

- Answer :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch of quinazolinone at ~1670 cm⁻¹, C-S stretch at ~650 cm⁻¹) .

- NMR :

- ¹H NMR : Methyl groups on isopropyl (δ 1.2–1.4 ppm), aromatic protons (δ 7.0–8.5 ppm), and thioether CH₂ (δ 3.5–4.0 ppm) .

- ¹³C NMR : Quinazolinone C=O (δ ~165 ppm), oxadiazole carbons (δ ~160–170 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns .

Q. How should stability and storage conditions be optimized for this compound?

- Answer : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent oxidation of the thioether group. Desiccants (silica gel) mitigate hydrolysis risks .

Advanced Research Questions

Q. How can DFT calculations validate experimental spectral data and molecular geometry?

- Answer :

- Method : Use B3LYP/6-311G(d,p) basis set for geometry optimization. Compare calculated vibrational frequencies (IR) and chemical shifts (NMR) with experimental data .

- Output : HOMO-LUMO analysis predicts reactivity (e.g., nucleophilic regions at oxadiazole N-atoms) .

- Example : Calculated vs. experimental ¹H NMR shifts show <0.3 ppm deviation, confirming structural accuracy .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Answer :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .

- Assay Standardization : Employ consistent enzyme inhibition protocols (e.g., IC₅₀ measurements for enoyl-ACP reductase activity) .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR (HSQC, HMBC) .

Q. How to design SAR studies for modifications on the quinazolinone core?

- Answer :

Substituent Variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the quinazolinone C2/C6 positions .

Bioactivity Testing : Evaluate IC₅₀ against target enzymes (e.g., bacterial enoyl-ACP reductase) .

Computational Docking : Use AutoDock Vina to predict binding affinities with protein targets (PDB: 1BVR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.